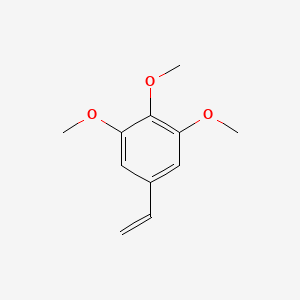
3,4,5-Trimethoxystyrene
Vue d'ensemble
Description
3,4,5-Trimethoxystyrene is an organic compound characterized by a styrene backbone with three methoxy groups attached to the benzene ring at the 3, 4, and 5 positions
Mécanisme D'action
Target of Action
The primary targets of 3,4,5-Trimethoxystyrene (3,4,5-TMS) are the insulin receptor substrate (IRS)-1 and IRS-2 , which play a crucial role in the insulin signaling pathway . The compound also targets the nuclear factor erythroid 2-related factor 2 (Nrf2) , a key player in the oxidative stress response .
Mode of Action
3,4,5-TMS interacts with its targets by inhibiting the phosphorylation of IRS-1 at Ser307 and increasing the protein levels of IRS-1 and IRS-2 . This restores the insulin signaling pathway in diabetes. Additionally, 3,4,5-TMS upregulates the phosphorylation of glycogen synthase kinase 3 beta (GSK3β) at Ser9 . It also increases the protein levels of Nrf2, heme oxygenase-1 (HO-1), and NAD(P)H:quinone oxidoreductase 1 (NQO1), thereby suppressing oxidative stress .
Biochemical Pathways
The compound affects the insulin and Nrf2 signaling pathways . By activating the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway, it ameliorates insulin sensitivity and glucose tolerance . It also enhances the capability of glycogen synthesis and glucose consumption in insulin-resistant cells .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,4,5-TMS are not well-studied, it’s known that the compound does not reduce the cell viability of insulin-resistant HepG2 cells at concentrations of 0.5 and 1 μM . This suggests that the compound may have good bioavailability and low toxicity.
Result of Action
The molecular and cellular effects of 3,4,5-TMS action include the amelioration of hepatic insulin resistance both in vitro and in vivo . This is accomplished by the activation of the insulin signaling pathway and the suppression of oxidative stress .
Action Environment
The action, efficacy, and stability of 3,4,5-TMS can be influenced by various environmental factors. It’s worth noting that the compound has been shown to exhibit its effects under conditions of high glucose and dexamethasone, which induce insulin resistance .
Analyse Biochimique
Biochemical Properties
3,4,5-Trimethoxystyrene plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress pathways, such as heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1). These interactions are crucial for its antioxidant properties, as this compound can upregulate the expression of these enzymes, thereby enhancing the cellular defense mechanisms against oxidative damage .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway, which is essential for cell survival and metabolism. Additionally, it can inhibit the phosphorylation of insulin receptor substrate (IRS)-1, thereby restoring insulin signaling in diabetic models .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to the colchicine binding site (CBS) of αβ-tubulin dimers, leading to microtubule destabilization. This interaction is facilitated by the hydrophobic interactions between the trimethoxyphenyl fragment of this compound and the CBS. The binding of this compound at the CBS results in the inhibition of microtubule polymerization, which is a critical process in cell division and cancer therapeutics .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are important factors to consider. This compound has been observed to maintain its stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that this compound can exert sustained effects on cellular function, particularly in terms of its antioxidant properties and its ability to modulate cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance insulin sensitivity and glucose metabolism in diabetic models. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and oxidative stress. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidative stress and glucose metabolism. This compound interacts with enzymes such as glycogen synthase kinase 3 beta (GSK3β) and nuclear factor erythroid 2-related factor 2 (Nrf2), which play key roles in regulating metabolic flux and maintaining cellular homeostasis. The modulation of these pathways by this compound can lead to significant changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion, and it can also interact with specific binding proteins that facilitate its localization within certain cellular compartments. The distribution of this compound within tissues is influenced by its hydrophobic nature, which allows it to accumulate in lipid-rich areas .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and the endoplasmic reticulum. This localization is facilitated by its hydrophobic properties and its ability to interact with specific targeting signals. The presence of this compound in these compartments can influence its activity and function, particularly in terms of its interactions with enzymes involved in oxidative stress and metabolic pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4,5-Trimethoxystyrene can be synthesized through several methods. One common approach involves the Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde with nitromethane, followed by reduction to yield the desired styrene derivative . Another method involves the reversible addition-fragmentation chain transfer (RAFT) polymerization of this compound, which produces well-defined polymers with a wide range of molecular weights .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The RAFT polymerization method is particularly favored in industrial settings due to its efficiency and ability to produce polymers with low polydispersity indices .
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Trimethoxystyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different derivatives, such as 3,4,5-trimethoxyphenylethylamine.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinones, phenylethylamines, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
3,4,5-Trimethoxystyrene has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
3,4,5-Trimethoxystyrene can be compared with other similar compounds, such as:
3,4,5-Trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar biological activities, including anti-cancer and anti-inflammatory effects.
3,4,5-Trimethoxyamphetamine: This compound has a similar structure but different pharmacological properties, being studied for its psychoactive effects.
3,4,5-Trimethoxystilbene: This natural analogue of resveratrol has enhanced anticancer properties compared to resveratrol.
The uniqueness of this compound lies in its versatile chemical reactivity and potential for diverse applications in scientific research and industry.
Propriétés
IUPAC Name |
5-ethenyl-1,2,3-trimethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-5-8-6-9(12-2)11(14-4)10(7-8)13-3/h5-7H,1H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEJPQQGEMWGRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471688 | |
| Record name | 3,4,5-trimethoxystyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13400-02-7 | |
| Record name | 3,4,5-trimethoxystyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethenyl-1,2,3-trimethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-amine](/img/structure/B3046945.png)
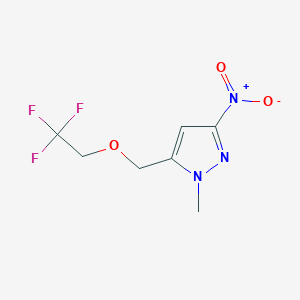


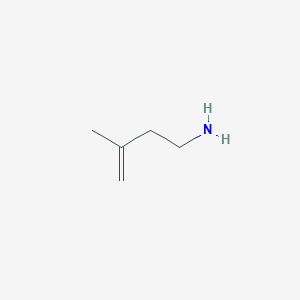
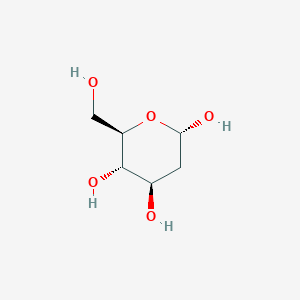
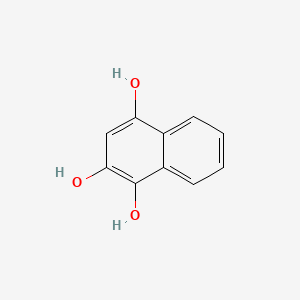
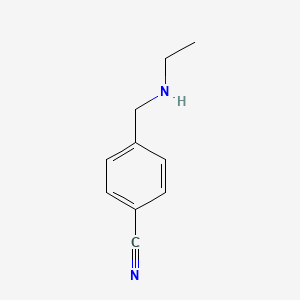

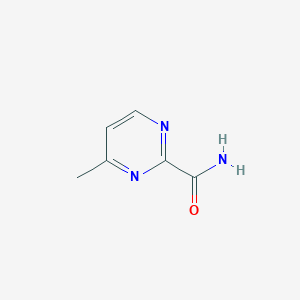
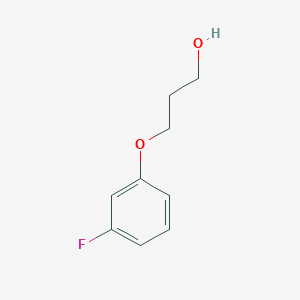

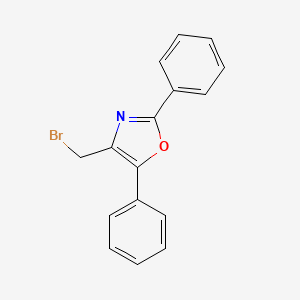
![Stannane, [2,2'-bithiophen]-5-yltrimethyl-](/img/structure/B3046968.png)
